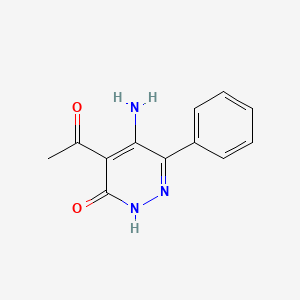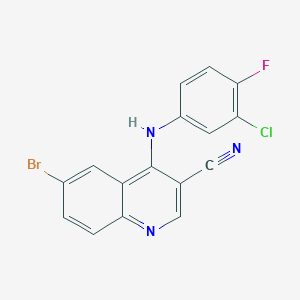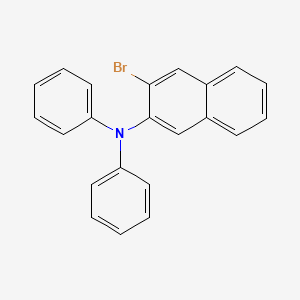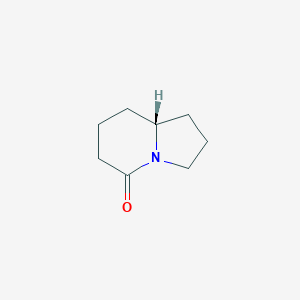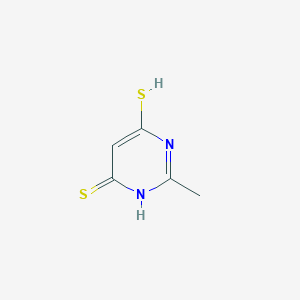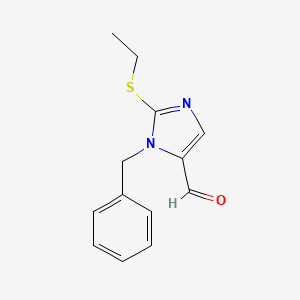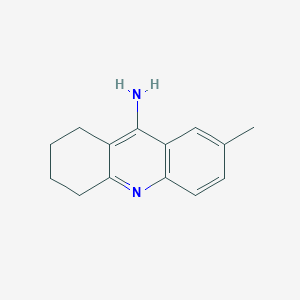
7-Methyl-1,2,3,4-tetrahydroacridin-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-1,2,3,4-tetrahydroacridin-9-amine is an organic compound belonging to the class of acridines. Acridines are heterocyclic compounds known for their wide range of applications in various fields, including medicinal chemistry and material science. This compound, in particular, has garnered interest due to its potential biological activities and its structural similarity to other pharmacologically active acridines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,2,3,4-tetrahydroacridin-9-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylcyclohexanone with aniline in the presence of a suitable catalyst, followed by cyclization to form the acridine ring. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires strict control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-1,2,3,4-tetrahydroacridin-9-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the acridine ring .
Aplicaciones Científicas De Investigación
7-Methyl-1,2,3,4-tetrahydroacridin-9-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex acridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound for developing drugs targeting neurological disorders, such as Alzheimer’s disease.
Industry: It is used in the production of dyes, pigments, and other chemical products
Mecanismo De Acción
The mechanism of action of 7-Methyl-1,2,3,4-tetrahydroacridin-9-amine involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which is beneficial in treating neurological disorders like Alzheimer’s disease . Additionally, it may interact with DNA, leading to potential anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroacridin-9-amine: Known for its use in treating Alzheimer’s disease.
6-Methyl-1,2,3,4-tetrahydroacridin-9-amine: Another derivative with potential biological activities.
7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine: Studied for its unique pharmacological properties.
Uniqueness
7-Methyl-1,2,3,4-tetrahydroacridin-9-amine stands out due to its specific methyl substitution, which can influence its biological activity and chemical reactivity. This substitution may enhance its ability to interact with certain molecular targets, making it a valuable compound for further research and development .
Propiedades
Número CAS |
5778-79-0 |
|---|---|
Fórmula molecular |
C14H16N2 |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
7-methyl-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C14H16N2/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h6-8H,2-5H2,1H3,(H2,15,16) |
Clave InChI |
ZZKQNBNYCRCFCW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C3CCCCC3=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide](/img/structure/B12924811.png)
